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Introduction
The rise of antimicrobial resistance is a critical global health challenge, necessitating innovative

therapeutic strategies. Combination therapy, the concurrent use of two or more antimicrobial

agents, offers a promising approach to enhance efficacy, reduce dosages, minimize toxicity,

and suppress the emergence of resistant bacterial strains. Evaluating the interaction between

antimicrobial agents is crucial, and in vitro synergy testing provides essential data to guide the

development of effective combination therapies. This document details the protocols for two

primary methods for assessing antibacterial synergy: the Checkerboard Assay and the Time-

Kill Curve Assay. Additionally, it provides an overview of the more advanced Hollow Fiber

Infection Model.

Key Concepts in Antibacterial Synergy
The interaction between two antimicrobial agents can be classified into three categories:

Synergy: The combined effect of the two agents is significantly greater than the sum of their

individual effects.

Additivity/Indifference: The combined effect is equal to the sum of the individual effects.

Antagonism: The combined effect is less than the effect of the more active agent alone.
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These interactions are quantified using specific metrics derived from the experimental assays

described below.

Checkerboard Assay
The checkerboard assay is a widely used in vitro method to systematically assess the

interactions between two antimicrobial agents against a specific bacterial strain.[1] It allows for

the determination of the Fractional Inhibitory Concentration Index (FICI), which provides a

quantitative measure of synergy, additivity, or antagonism.[2]

Principle
The checkerboard method involves a two-dimensional array of antimicrobial concentrations in a

microtiter plate. One agent is serially diluted along the x-axis (columns), and the second agent

is serially diluted along the y-axis (rows).[1] Each well, therefore, contains a unique

combination of concentrations of the two agents. Following inoculation with a standardized

bacterial suspension and incubation, the wells are assessed for microbial growth to determine

the minimum inhibitory concentration (MIC) of each agent alone and in combination.[1]

Experimental Protocol
1.2.1. Materials

96-well microtiter plates

Two antimicrobial agents (Agent A and Agent B)

Bacterial isolate to be tested

Cation-adjusted Mueller-Hinton Broth (CAMHB)

0.5 McFarland turbidity standard

Sterile multichannel pipettes and reservoirs

Microplate reader (optional, for spectrophotometric reading)

2,3,5-triphenyltetrazolium chloride (TTC) solution (optional, for visual assessment of growth)
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1.2.2. Procedure

Preparation of Antimicrobial Stock Solutions:

Prepare stock solutions of Agent A and Agent B in a suitable solvent (e.g., water, DMSO)

at a concentration that is at least 10 times the expected MIC.

Prepare intermediate solutions of each agent in CAMHB at four times the highest final

concentration to be tested.[1]

Preparation of Bacterial Inoculum:

From an overnight culture, suspend bacterial colonies in CAMHB.

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which

corresponds to approximately 1.5 x 10⁸ CFU/mL.[1]

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x

10⁵ CFU/mL in each well of the microtiter plate.[2]

Plate Setup (Checkerboard Dilution):

Dispense 50 µL of CAMHB into all wells of a 96-well plate.

Agent A Dilution (Rows): In column 1, add 50 µL of the 4x intermediate solution of Agent A

to the wells in rows A through G. This creates a 2x concentration. Perform a 2-fold serial

dilution by transferring 50 µL from the wells in column 1 to column 2, and so on, up to

column 10. Discard the final 50 µL from column 10. Column 11 will serve as the control for

Agent B alone.[1]

Agent B Dilution (Columns): Add 50 µL of the 4x intermediate solution of Agent B to all

wells in row A (columns 1 through 11). This also creates a 2x concentration. Perform a 2-

fold serial dilution by transferring 50 µL from row A to row B, and so on, up to row G.

Discard the final 50 µL from row G. Row H will serve as the control for Agent A alone.[1]

Controls:

Agent A MIC: Row H (columns 1-10) will contain serial dilutions of Agent A only.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.benchchem.com/pdf/Application_Note_Protocol_for_Checker_board_Synergy_Testing_with_Anti_infective_Agent_3.pdf
https://www.benchchem.com/pdf/Application_Note_Protocol_for_Checker_board_Synergy_Testing_with_Anti_infective_Agent_3.pdf
https://antiviral.creative-diagnostics.com/antimicrobial-synergy-testing-checkerboard-assay.html
https://www.benchchem.com/pdf/Application_Note_Protocol_for_Checker_board_Synergy_Testing_with_Anti_infective_Agent_3.pdf
https://www.benchchem.com/pdf/Application_Note_Protocol_for_Checker_board_Synergy_Testing_with_Anti_infective_Agent_3.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12419577?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Agent B MIC: Column 11 (rows A-G) will contain serial dilutions of Agent B only.

Growth Control: Well H12 will contain only inoculated broth.

Sterility Control: A separate well with uninoculated broth.

Inoculation and Incubation:

Inoculate each well (except the sterility control) with 100 µL of the final diluted bacterial

suspension. The final volume in each well will be 200 µL.[3]

Incubate the plate at 35-37°C for 18-24 hours.

Data Collection and Analysis:

Determine the MIC for each agent alone (from row H and column 11) and for each

combination. The MIC is the lowest concentration that completely inhibits visible growth.

For a more objective measure, 20 µL of 0.1% TTC can be added to each well and

incubated for 2-3 hours. Viable bacteria will convert the colorless TTC to a red formazan.

[3]

Calculate the Fractional Inhibitory Concentration (FIC) for each agent in every non-turbid

well:

FIC of Agent A (FIC A) = MIC of Agent A in combination / MIC of Agent A alone

FIC of Agent B (FIC B) = MIC of Agent B in combination / MIC of Agent B alone

Calculate the FICI for each combination:

FICI = FIC A + FIC B[2]

Data Presentation and Interpretation
The FICI value is used to classify the interaction between the two agents. The lowest FICI

value is typically reported.
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FICI Value Interpretation

≤ 0.5 Synergy

> 0.5 to ≤ 1.0 Additive

> 1.0 to ≤ 4.0 Indifference

> 4.0 Antagonism

[Source:[2][3]]

Example FICI Calculation Table:

Well
[Agent A]
(µg/mL)

[Agent B]
(µg/mL)

Growth FIC A FIC B FICI

... ... ... ... ... ... ...

D6 2 4 No 0.25 0.125 0.375

... ... ... ... ... ... ...

Assuming

MIC of

Agent A

alone = 8

µg/mL and

MIC of

Agent B

alone = 32

µg/mL.

Visualization of Checkerboard Workflow
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Caption: Workflow of the checkerboard assay for antibacterial synergy testing.

Time-Kill Curve Assay
The time-kill curve assay is considered the "gold standard" for determining bactericidal activity

and synergy.[4] It provides dynamic information about the rate of bacterial killing over time

when exposed to antimicrobial agents, alone and in combination.

Principle
A standardized bacterial inoculum is exposed to different concentrations of antimicrobial agents

(typically based on their MICs). The number of viable bacteria (CFU/mL) is determined at

various time points over a 24-hour period. Synergy is determined by comparing the rate and

extent of bacterial killing by the combination to that of the most active single agent.

Experimental Protocol
2.2.1. Materials

Bacterial isolate

Antimicrobial agents (Agent A and Agent B)
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CAMHB or other appropriate broth

Sterile flasks or tubes

Shaking incubator

Spectrophotometer

Sterile saline or phosphate-buffered saline (PBS) for dilutions

Agar plates for colony counting

2.2.2. Procedure

Inoculum Preparation:

Grow an overnight culture of the test organism.

Dilute the culture in fresh CAMHB and grow to the mid-logarithmic phase (typically an

optical density at 600 nm of about 0.25).[5]

Dilute this culture to a final starting inoculum of approximately 5 x 10⁵ CFU/mL in flasks

containing the test media.[5]

Test Conditions:

Prepare flasks with the following conditions (concentrations are typically fractions or

multiples of the MIC, e.g., 0.5x MIC, 1x MIC):

Growth Control (no drug)

Agent A alone

Agent B alone

Agent A + Agent B in combination

Time-Kill Assay:
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Incubate all flasks at 37°C with shaking.

At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each

flask.

Perform serial ten-fold dilutions of the aliquots in sterile saline or PBS.

Plate a specific volume (e.g., 100 µL) of appropriate dilutions onto agar plates.

Incubate the plates at 37°C for 18-24 hours.

Data Collection and Analysis:

Count the colonies on the plates and calculate the CFU/mL for each time point and

condition.

Plot the log₁₀ CFU/mL versus time for each condition.

Data Presentation and Interpretation
Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and

its most active constituent after 24 hours.[5] The colony count for the combination must also

be ≥ 2-log₁₀ CFU/mL below the starting inoculum.[5]

Bactericidal activity is defined as a ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum.

Antagonism is defined as a ≥ 2-log₁₀ increase in CFU/mL for the combination compared to

the most active single agent.

Example Time-Kill Data Table:
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Time (h)
Growth
Control (log₁₀
CFU/mL)

Agent A (log₁₀
CFU/mL)

Agent B (log₁₀
CFU/mL)

Agent A + B
(log₁₀ CFU/mL)

0 5.7 5.7 5.7 5.7

4 6.8 5.5 6.2 4.1

8 8.1 5.3 5.9 2.8

24 9.2 5.1 5.6 <2.0

Visualization of Synergy Interpretation
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Comparison Logic

Outcomes

Time-Kill Assay Results
(log10 CFU/mL at 24h)

[Combo] vs [Most Active Single Agent] [Combo] vs [Initial Inoculum]

Synergy

≥ 2-log10 decrease

Indifference / Additivity

< 2-log10 change

Antagonism

≥ 2-log10 increase ≥ 2-log10 decrease
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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